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Compound of Interest

Compound Name: Ethenone, cyclopropyl-

Cat. No.: B15416721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropyl ethenone (also known as cyclopropyl methyl ketone), a valuable building block in

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification

and utilization in research and development.

Spectroscopic Data Summary
The key spectroscopic data for cyclopropyl ethenone are summarized in the tables below for

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.1 s 3H -CH₃ (Methyl protons)

~1.8 m 1H
-CH (Cyclopropyl

methine proton)

~0.8-1.0 m 4H
-CH₂- (Cyclopropyl

methylene protons)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~208 C=O (Carbonyl carbon)

~30 -CH₃ (Methyl carbon)

~18 -CH (Cyclopropyl methine carbon)

~10 -CH₂- (Cyclopropyl methylene carbons)

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Assignment

~2980-3080 Medium C-H stretch (cyclopropyl)

~2920-2960 Medium C-H stretch (methyl)

~1700 Strong C=O stretch (ketone)

~1450 Medium C-H bend (methyl)

~1020 Medium C-C stretch (cyclopropyl ring)

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

84 High [M]⁺ (Molecular ion)

69 High [M-CH₃]⁺

43 Base Peak [CH₃CO]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like cyclopropyl ethenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of cyclopropyl ethenone (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR)

is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d

(CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added

for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The

spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz

for ¹H NMR). For ¹³C NMR, a greater number of scans is typically required to achieve a good

signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
For liquid samples, the ATR-FTIR method is a common and convenient technique.[2] A small

drop of cyclopropyl ethenone is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the

sample spectrum is acquired. The instrument measures the absorption of infrared radiation by

the sample over a typical range of 4000-400 cm⁻¹. After the measurement, the crystal is

cleaned with a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the liquid sample is introduced into the mass spectrometer, where it is

vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

positively charged molecular ion ([M]⁺).[3] This high energy also induces fragmentation of the

molecular ion into smaller, characteristic fragment ions. These ions are then accelerated into a

mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting

mass spectrum shows the relative abundance of each ion. For ketones like cyclopropyl

ethenone, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the

carbonyl group is broken.[4][5]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Cyclopropyl
Ethenone
This diagram visualizes the primary fragmentation pathways of cyclopropyl ethenone under

electron ionization.
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Caption: Key fragmentation pathways of cyclopropyl ethenone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Cyclopropyl Ethenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416721#spectroscopic-data-nmr-ir-ms-of-
ethenone-cyclopropyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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